

Toxicological Profile of C.I. 28440 (Brilliant Black BN)

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Compound of Interest

Compound Name: Food black 1

Cat. No.: B12511822

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 28440, commonly known as Brilliant Black BN, **Food Black 1**, or E151, is a synthetic black diazo dye.^[1] It is utilized in a variety of applications, including as a food colorant in products such as decorations, coatings, desserts, sweets, and beverages.^{[2][3]} Chemically, it is the tetrasodium salt of 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthalenyl]azo]-1,7-naphthalenedisulfonic acid.^[4] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This guide provides a comprehensive overview of the available toxicological data for C.I. 28440, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Acceptable Daily Intake (ADI)

Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established Acceptable Daily Intakes (ADIs) for Brilliant Black BN. The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

Regulatory Body	ADI Value	Basis for ADI	Reference
JECFA	0-1 mg/kg bw/day	Short-term toxicity study in pigs	[5][6]
EFSA	5 mg/kg bw/day	Long-term carcinogenicity and toxicity study in rats	[4][7]

It is noteworthy that EFSA's more recent evaluation resulted in a higher ADI. However, EFSA also noted that for children under 10 years of age, the 95th percentile of exposure could reach 6.9 mg/kg bw/day, potentially exceeding the ADI.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies on the toxicokinetics of Brilliant Black BN indicate that it is poorly absorbed from the gastrointestinal tract. The majority of the ingested dye is excreted unchanged in the feces. Limited data is available on its distribution and metabolism. What is known suggests that the small amount that may be absorbed is likely metabolized by the gut microbiota.

Acute and Sub-chronic Toxicity

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours). The primary endpoint is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Species	Route	LD50	Reference
Rat	Oral	>5000 mg/kg bw	
Mouse	Oral	1100 mg/kg bw	

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance for a period of up to 90 days. These studies provide information on target organs and the dose-response relationship. JECFA's ADI for Brilliant Black BN is based on a short-term toxicity study in pigs.

Genotoxicity

Genotoxicity assessment is crucial for identifying substances that can induce genetic damage. Brilliant Black BN has been evaluated in a battery of in vitro and in vivo genotoxicity assays with mixed results.

In Vitro Studies

In vitro studies have shown some evidence of genotoxicity. Specifically, positive results were observed in the micronucleus test and the Comet assay.[\[4\]](#)

Assay	Test System	Result
Micronucleus Test	Mammalian cells	Positive [4]
Comet Assay	Mammalian cells	Positive [4]

In Vivo and Long-Term Studies

Despite the positive in vitro findings, long-term carcinogenicity studies in animals have been negative. EFSA has concluded that the effects on nuclear DNA migration observed in the in vitro assays are not expected to result in carcinogenicity.[\[4\]](#)

Study Type	Species	Outcome	Reference
Long-term carcinogenicity	Rat	Negative	[4]

Carcinogenicity

Long-term carcinogenicity studies are the gold standard for assessing the cancer-causing potential of a substance. As mentioned, studies conducted on Brilliant Black BN have not

shown evidence of carcinogenicity. The EFSA's established ADI is based on a long-term study in rats where no carcinogenic effects were observed.^[4]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Brilliant Black BN in mammals is limited in the publicly available literature. A recent study investigated the effects of Brilliant Black BN on zebrafish embryos, which can serve as a model for developmental toxicity screening.

Zebrafish Embryo Study

A study on zebrafish embryos exposed to various concentrations of Brilliant Black BN (1, 5, 10, and 100 ppm) until 96 hours post-fertilization revealed several adverse effects at high doses.

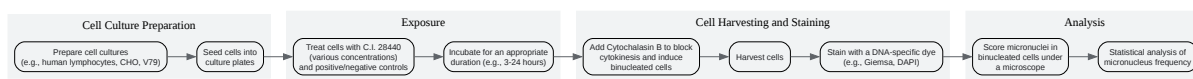
Endpoint	Observation at High Doses
Oxidative Stress	Increased
Apoptosis	Elevated
Morphology	Reduced body length and eye diameter, increased pericardial edema
Behavior	Altered larval swimming activity, inducing anxiety-like behaviors

These findings in a model organism suggest that high levels of exposure to Brilliant Black BN may have the potential to impact development. However, further studies in mammalian models are necessary to fully assess the risk to human health.

Experimental Protocols

In Vitro Micronucleus Assay (General Protocol)

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.



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Caption: General workflow for an in vitro micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis) (General Protocol)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites in DNA.



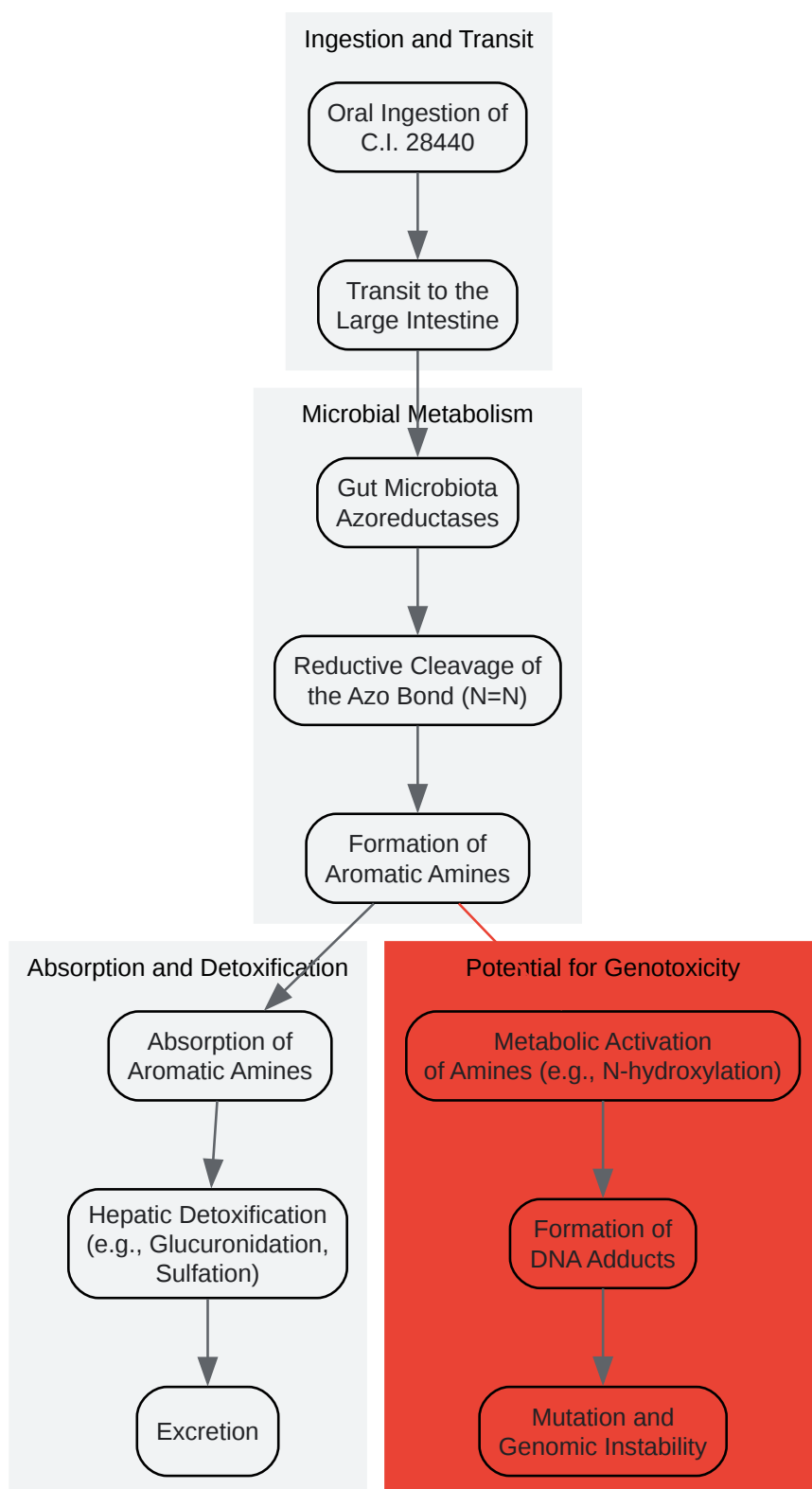
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Caption: General workflow for the Comet assay.

Signaling Pathways

Azo Dye Metabolism and Potential for Genotoxicity

Brilliant Black BN is an azo dye, and a general concern with this class of compounds is their potential to be metabolized to aromatic amines by azoreductases, primarily from the gut microbiota. Some aromatic amines are known to be genotoxic and carcinogenic. This metabolic activation pathway is a key consideration in the toxicological assessment of azo dyes.



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Caption: Potential metabolic pathway of azo dyes and genotoxicity.

Conclusion

The available toxicological data for C.I. 28440 (Brilliant Black BN) suggests a low level of concern for carcinogenicity in long-term animal studies, which has led to the establishment of an ADI by EFSA. However, positive findings in in vitro genotoxicity assays warrant consideration, although their relevance to in vivo effects is considered low by regulatory bodies. The poor absorption of Brilliant Black BN from the gut is a significant factor in its low systemic toxicity. Data on reproductive and developmental toxicity in mammals are not extensively available in the public domain, and further research in this area would provide a more complete toxicological profile. The recent findings in the zebrafish model suggest that high exposure levels could potentially impact development, reinforcing the need for continued safety assessment and adherence to the established ADI.

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